Aziridin-1-yl(isoxazol-5-yl)methanone
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Overview
Description
Aziridin-1-yl(isoxazol-5-yl)methanone is a compound that combines the structural features of aziridine and isoxazole. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity due to ring strain. Isoxazole is a five-membered ring containing both nitrogen and oxygen atoms, which is often found in various biologically active compounds. The combination of these two moieties in a single molecule makes this compound an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(isoxazol-5-yl)methanone typically involves the reaction of aziridine with isoxazole derivatives. One common method is the reaction of aziridine with isoxazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors to control reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(isoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Isoxazoline derivatives.
Substitution: Amine derivatives from ring-opening reactions.
Scientific Research Applications
Aziridin-1-yl(isoxazol-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential cytotoxic activity, making it a candidate for anticancer research.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of aziridin-1-yl(isoxazol-5-yl)methanone involves its interaction with biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can disrupt cellular processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A three-membered nitrogen-containing ring known for its high reactivity.
Isoxazole: A five-membered ring containing nitrogen and oxygen, found in many biologically active compounds.
Aziridin-1-yl oximes: Compounds with similar structural features and potential cytotoxic activity.
Uniqueness
Aziridin-1-yl(isoxazol-5-yl)methanone is unique due to the combination of aziridine and isoxazole moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
775537-61-6 |
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Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
aziridin-1-yl(1,2-oxazol-5-yl)methanone |
InChI |
InChI=1S/C6H6N2O2/c9-6(8-3-4-8)5-1-2-7-10-5/h1-2H,3-4H2 |
InChI Key |
SEELOICJZHYERG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2=CC=NO2 |
Origin of Product |
United States |
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